N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide, also known as EPON, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
Target of Action
Similar nicotinamide derivatives have been found to targetSuccinate Dehydrogenase (SDH) , an important component of the respiratory enzyme complex of plant pathogenic fungi .
Mode of Action
This inhibition disrupts the oxidative coupling of succinate and the transfer of electrons from succinate to ubiquinone , thereby affecting the energy production in the fungi.
Biochemical Pathways
The inhibition of SDH disrupts the citric acid cycle and the electron transport chain, two crucial biochemical pathways in fungi. This disruption leads to a decrease in ATP production, which can inhibit the growth and proliferation of the fungi .
Result of Action
The result of the action of this compound would likely be the inhibition of fungal growth due to the disruption of energy production. This could potentially make it a potent antifungal agent .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide has several advantages for lab experiments, including its ability to inhibit specific enzymes involved in inflammation and cancer cell growth. However, N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide has limitations, including its limited solubility in water and potential toxicity at high doses.
Direcciones Futuras
For research on N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide include further investigation of its potential therapeutic properties in the treatment of chronic inflammatory diseases and cancer. Additionally, research could focus on developing more effective delivery methods for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide to increase its solubility and reduce potential toxicity.
Métodos De Síntesis
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzoyl chloride with 2-aminonicotinic acid to form 3-(4-ethoxyphenyl)-6-oxopyridazine-1(6H)-carboxylic acid. This intermediate is then reacted with 2-(2-aminoethyl)nicotinamide to form N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide.
Aplicaciones Científicas De Investigación
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory effects and may have potential in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide has been studied for its potential in the treatment of cancer due to its ability to inhibit cancer cell growth.
Propiedades
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-2-27-17-7-5-15(6-8-17)18-9-10-19(25)24(23-18)13-12-22-20(26)16-4-3-11-21-14-16/h3-11,14H,2,12-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLJFWQKQWJNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.